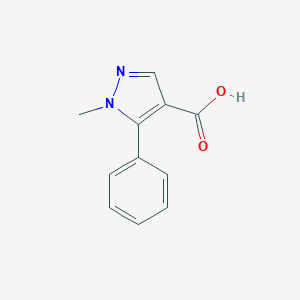

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGOKNNGBUOAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383696 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-75-0 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the One-Pot Synthesis of Pyrazole 4-Carboxylic Acid Ethyl Ester Derivatives

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Recognizing the limitations of classical multi-step synthetic routes, this paper focuses on the efficiency and elegance of multicomponent reactions (MCRs). We will dissect the core chemical principles, provide field-proven experimental protocols, and offer insights into the causal relationships behind methodological choices. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage modern synthetic strategies for the efficient construction of complex molecular architectures.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in the architecture of a vast array of biologically active molecules.[1] These nitrogen-containing heterocyclic compounds are integral to pharmaceuticals, agrochemicals, and various materials.[1][2] Specifically, pyrazole 4-carboxylic acid ethyl ester derivatives serve as crucial intermediates and core structures in compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1][3]

Traditionally, the synthesis of these derivatives has relied on multi-step procedures, often encumbered by tedious workups, the isolation of intermediates, and a consequent reduction in overall yield. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this landscape. MCRs, where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness.[2][3] This guide will focus on the most prevalent and effective one-pot strategies for the synthesis of this important class of molecules.

Core Synthetic Strategy: The Multicomponent Condensation

The most robust and widely adopted one-pot approach for synthesizing pyrazole 4-carboxylic acid ethyl ester derivatives involves a three-component condensation reaction. The key building blocks for this transformation are:

-

A Hydrazine Derivative: This provides the N-N bond, which is the defining feature of the pyrazole ring. Phenylhydrazine is a common choice, leading to an N-phenyl substituted pyrazole.

-

A β-Ketoester: Ethyl acetoacetate is the archetypal reactant in this category, contributing the carbon backbone and the ethyl ester functionality at the 4-position.

-

An Aldehyde: This component introduces diversity at the 5-position of the pyrazole ring.

The general reaction scheme can be depicted as follows:

Caption: General workflow for the three-component one-pot synthesis.

This reaction can be catalyzed by a variety of agents, including acids, bases, and, more recently, advanced catalytic systems like ionic liquids and heterogeneous catalysts, which offer advantages in terms of recyclability and green chemistry principles.[1][2]

Unraveling the Mechanism: A Step-by-Step Perspective

Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. While the precise sequence of events can be influenced by the specific reactants and catalyst used, a generally accepted pathway involves the following key steps:

-

Hydrazone Formation: The reaction typically initiates with the condensation of the hydrazine derivative and the aldehyde to form a hydrazone intermediate. This step is often acid-catalyzed, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity.

-

Enamine/Enolate Formation: Concurrently, the β-ketoester (ethyl acetoacetate) can exist in equilibrium with its enol or enolate form, particularly in the presence of a catalyst.

-

Michael Addition: The nucleophilic enol or enolate of the ethyl acetoacetate then undergoes a Michael addition to the electrophilic C=N bond of the hydrazone. This is a crucial C-C bond-forming step.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom from the hydrazine moiety attacks one of the carbonyl groups of the original β-ketoester. This is followed by a dehydration step, leading to the formation of the aromatic pyrazole ring.[4][5][6]

The following diagram illustrates this plausible mechanistic pathway:

Sources

Harnessing the Therapeutic Potential of Pyrazole Scaffolds: An In-depth Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse molecular interactions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the causality behind experimental choices, presenting validated protocols, and visually mapping key molecular pathways, this guide serves as an essential resource for researchers dedicated to the discovery and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic configuration and geometry of the pyrazole ring confer upon it a "privileged" status in drug design. The presence of two nitrogen atoms allows for hydrogen bonding interactions as both donors and acceptors, while the aromatic nature of the ring facilitates π-π stacking with biological targets. Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) are amenable to a wide array of chemical substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This inherent adaptability has been successfully exploited to create a vast library of pyrazole derivatives targeting a diverse range of enzymes, receptors, and signaling pathways.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Novel pyrazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1] These compounds interfere with key cellular processes that are fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One notable study demonstrated that novel condensed pyrazole derivatives, tospyrquin and tosind, induce apoptosis in HT29 colon cancer cells.[4][5] Western blot analysis revealed that treatment with these compounds led to a dose-dependent increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[4] Furthermore, the study showed cleavage of procaspase-8, indicating activation of the extrinsic pathway, and cleavage of PARP-1, a key substrate of effector caspases, confirming the execution of apoptosis.[4][5] Another series of pyrazole-tosylamide derivatives was found to induce apoptosis in breast cancer cells by inhibiting BCL-2 and activating caspase-3.[6]

Mandatory Visualization: Apoptosis Induction by Pyrazole Derivatives

Caption: Workflow for assessing the antimicrobial activity of pyrazole compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have a well-established role as anti-inflammatory agents. [7]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2). [7]COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs. [8]

Experimental Protocol: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Compound Administration:

-

Administer the pyrazole derivatives orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle. [9]

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [9]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection. [9]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. [9] Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives

-

-

| Compound ID | Dose (mg/kg) | % Edema Inhibition (at 4h) | Reference |

| K-3 | 100 | 52.0 | [10][11] |

| Compound 5e | - | 61.26 (at 2h) | [9] |

| Compound 5l | - | 60.1 | [9] |

| Compound 7c, 7f, 8a, 9a | - | Higher than celecoxib | [12] |

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrazole derivatives. SAR studies have revealed key structural features that govern the biological activity of these compounds.

-

Anticancer Activity: The nature and position of substituents on the pyrazole ring significantly influence anticancer efficacy. For instance, in a series of 3,4-diaryl pyrazole derivatives, specific substitutions led to potent tubulin polymerization inhibition with IC50 values in the nanomolar range. [1]* Antimicrobial Activity: The presence of specific functional groups, such as a carbothiohydrazide moiety, has been shown to enhance the antimicrobial activity of pyrazole derivatives. [13]* Anti-inflammatory Activity: For selective COX-2 inhibition, the presence of a sulfonamide or a similar pharmacophore at a specific position on a phenyl ring attached to the pyrazole core is often a key determinant of activity, as seen in celecoxib. [7][14]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities of pyrazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore their immense potential in addressing a wide range of human diseases. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic utility of this remarkable class of compounds. Future research will likely focus on the development of pyrazole-based hybrid molecules that can modulate multiple targets simultaneously, leading to enhanced efficacy and reduced potential for drug resistance.

References

-

The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. (n.d.). PubMed. [Link]

-

The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (n.d.). J-Stage. [Link]

-

Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. (2024). African Journal of Biomedical Research. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Oriental Journal of Chemistry. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate. [Link]

-

Evaluation of apoptotic activity of new condensed pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Evaluation of apoptotic activity of new condensed pyrazole derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]

-

Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]

-

Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.). ResearchGate. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

-

Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2025). ResearchGate. [Link]

-

Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

-

The percentage of cytotoxicity versus concentration by MTT exclusion on... (n.d.). ResearchGate. [Link]

-

Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (n.d.). PubMed. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

-

Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2025). ResearchGate. [Link]

-

The mechanism of action of the anticancer activity pathway. (n.d.). ResearchGate. [Link]

-

In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate. [Link]

-

Anti-inflammatory activity of synthesized compounds in carrageenan... (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats [jstage.jst.go.jp]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide focuses on a specific, yet highly significant, class of pyrazole derivatives: structural analogs of 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Our exploration will traverse the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and illuminate the therapeutic promise of these compounds across various disease domains. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

Synthetic Strategies for Pyrazole-4-Carboxylic Acid Analogs

The construction of the 1,5-disubstituted pyrazole-4-carboxylic acid core and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Classical Knorr-Type Cyclocondensation

A foundational approach to the pyrazole nucleus is the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of the core scaffold, this involves the reaction of a 2-benzoyl-3-oxobutanoate with methylhydrazine.

A common synthetic route begins with the reaction of ethyl 3-oxo-3-phenylpropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with a substituted hydrazine, such as (4-(methylsulfonyl)phenyl)hydrazine, in a solvent like ethanol, often under microwave irradiation to improve yields and reduce reaction times. The resulting ester is then hydrolyzed, typically using a base like lithium hydroxide, to yield the desired carboxylic acid.[1]

Multi-component Reactions

More contemporary and efficient strategies employ multi-component reactions (MCRs) to construct the pyrazole ring in a single pot. For instance, a mixture of ethyl acetoacetate, an aldehyde, and a hydrazine derivative can be reacted in the presence of a catalyst, such as a magnetic ionic liquid like [bmim][FeCl4], with oxygen as a green oxidant.[2] This approach offers advantages in terms of operational simplicity, milder reaction conditions, and often higher yields.[2]

Palladium-Catalyzed Cross-Coupling for N-Aryl Analogs

To introduce diverse aryl or heteroaryl groups at the N1 position, palladium-catalyzed cross-coupling reactions are invaluable. The coupling of pyrazole derivatives with aryl triflates, using a suitable phosphine ligand such as tBuBrettPhos, provides an efficient route to N-arylpyrazoles.[3] This method is tolerant of a wide range of functional groups and can be used to synthesize sterically hindered analogs.[3]

Key Structural Analog Classes and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be finely tuned by modifying three key positions: the N1-substituent, the C5-phenyl ring, and the C4-carboxylic acid moiety.

Modifications at the N1-Position

The methyl group at the N1 position is a critical determinant of activity. In many cases, replacing the methyl group with larger alkyl or aryl substituents can significantly impact potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the N1-substituent was found to be crucial for binding to the target kinase.

Substitutions on the C5-Phenyl Ring

The C5-phenyl ring offers a rich canvas for structural modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For example, in a study of pyrazole derivatives as anti-HIV agents, optimization of the C5-phenyl ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound.[4]

Derivatization of the C4-Carboxylic Acid

The carboxylic acid group at the C4 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. It can also be converted into various derivatives, such as esters and amides, to alter the compound's physicochemical properties, including cell permeability and metabolic stability.

The conversion of the carboxylic acid to a carboxamide is a common strategy. A series of novel 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated as potential anti-prostate cancer agents, with one compound, H24, showing the ability to completely block PSA expression at 10µM.[5]

Biological Applications and Mechanisms of Action

Structural analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics.

Antifungal Agents: Succinate Dehydrogenase Inhibitors

A significant application of pyrazole-4-carboxamides is in the development of fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH, also known as mitochondrial complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death.

The mechanism of action of a novel pyrazole carboxamide against Rhizoctonia solani, the causative agent of rice sheath blight, was elucidated. The compound was found to destroy the fungus's cell walls and membranes, decrease the mitochondrial membrane potential, and inhibit the respiratory chain by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[6]

Anticancer Agents: Kinase and ALKBH1 Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors. These compounds can target various kinases that are dysregulated in cancer, such as those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[7][8][9][10] By inhibiting these kinases, pyrazole derivatives can block cancer cell proliferation, survival, and angiogenesis.

More recently, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[11][12] Dysregulation of ALKBH1 is associated with several cancers. Inhibition of ALKBH1 by these pyrazole derivatives leads to an increase in 6mA levels, inhibition of cancer cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12]

Anti-inflammatory Agents: COX Inhibitors

Certain pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

General Synthesis of 1-(4-(Methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides[1]

-

Synthesis of ethyl 2-benzoyl-3-(dimethylamino)acrylate: A mixture of ethyl 3-oxo-3-phenylpropanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is irradiated in a microwave vial at 90°C for 30 minutes.

-

Synthesis of ethyl 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylate: The product from the previous step is cyclized with (4-(methylsulfonyl)phenyl)hydrazine in ethanol under microwave irradiation.

-

Hydrolysis to 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: The resulting ester is hydrolyzed with LiOH-MeOH in a THF-water mixture with stirring at 60°C for 3 hours.

-

Amide Coupling: The carboxylic acid is coupled with various amines in the presence of a coupling agent such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

In Vitro Antifungal Assay: Mycelium Growth Inhibition[14][15]

-

Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Incorporation of Test Compounds: While the PDA medium is still molten, add the stock solutions of the test compounds to achieve the desired final concentrations.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri) onto the center of the agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

-

Measurement of Inhibition: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate (containing only the solvent).

In Vitro Anti-inflammatory Assay: COX Inhibition Assay[13]

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with the test compounds at various concentrations in a suitable buffer at 37°C.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.

-

Measurement of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50).

Data Presentation

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Analogs

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| SCU2028 | Rhizoctonia solani | 0.022 | [6] |

| 7ai | Rhizoctonia solani | 0.37 | [14] |

| 7af | Various | Notable Activity | [14] |

| 7bc | Various | Notable Activity | [14] |

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Afuresertib | Akt1 | 1.3 | [15] |

| Compound 2 | Akt1 | 1.3 | [7] |

| Ravoxertinib | ERK1 | 6.1 | [10] |

| Ravoxertinib | ERK2 | 3.1 | [10] |

Visualizations

Workflow for the Synthesis of Pyrazole-4-carboxamides

Caption: Inhibition of the PI3K/Akt pathway by pyrazole analogs.

Mechanism of Action of ALKBH1 Inhibitors

Caption: Pyrazole-based inhibition of ALKBH1 and its downstream effects.

Conclusion and Future Perspectives

The structural analogs of this compound represent a versatile and highly promising class of compounds with a wide array of biological activities. Their synthetic tractability, coupled with the potential for fine-tuning their pharmacological profiles through targeted structural modifications, makes them attractive candidates for drug discovery and development. The insights provided in this guide, from synthetic methodologies to detailed biological evaluation protocols and mechanistic understanding, are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future efforts will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide rational drug design.

References

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]

-

Zhang, Y., Wu, S., & Zhang, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5488. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. [Link]

-

Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11727-11736. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(15), 5821. [Link]

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(9), 1198. [Link]

-

Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. (2022). Chemistry & Biodiversity, 19(10), e202200543. [Link]

-

Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Semantic Scholar. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2017). Molecules, 22(8), 1279. [Link]

-

Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry, 87, 586-597. [Link]

-

Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. | Semantic Scholar [semanticscholar.org]

- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Preparation of Selenium-Containing Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous FDA-approved drugs.[2] The strategic introduction of selenium, an essential trace element with unique redox properties, into the pyrazole framework can significantly modulate the resulting molecule's pharmacological and physicochemical properties.[3][4] This guide provides an in-depth exploration of the synthetic methodologies for preparing selenium-containing pyrazoles, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The incorporation of selenium into organic molecules can enhance their biological efficacy, offering potential as anticancer, anti-inflammatory, and antimicrobial agents.[5] Selenium-containing pyrazoles, therefore, represent a promising class of compounds for the development of novel therapeutics. This guide will delve into the core synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of these valuable compounds.

I. Synthetic Strategies for Selenylation of Pyrazoles

The introduction of a selenium moiety onto a pyrazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired position of selenylation, the nature of the substituents on the pyrazole core, and the desired selenium-containing functional group (e.g., selenide, diselenide, selenocyanate).

Direct Selenylation of Pre-formed Pyrazoles

This approach involves the reaction of a pre-synthesized pyrazole with a selenium-containing electrophile or a selenium source under specific reaction conditions.

a) Using Selenium Dioxide (SeO₂)

Selenium dioxide is an effective and stable selenylating reagent for the synthesis of bis(1H-pyrazol-4-yl)selenides.[3][6] This method offers a one-pot synthesis with high yields. The reaction proceeds via an electrophilic substitution mechanism at the C4 position of the pyrazole ring. The concentration of SeO₂ can influence the selectivity between mono- and di-selenylation.[3]

Reaction Scheme:

Where R represents substituents on the pyrazole ring.

Key Insights:

-

The use of dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures is crucial for this transformation.[3]

-

By carefully controlling the stoichiometry of SeO₂, it is possible to selectively obtain mono-selenylated or di-selenylated products.[3] For instance, using 2 equivalents of SeO₂ favors the formation of mono-selenylated bis-pyrazole, while 3 equivalents lead to the di-selenylated product.[3]

b) Using Diorganyl Diselenides with an Oxidant

A versatile method for the synthesis of 4-organoselanyl-1H-pyrazoles involves the reaction of pyrazoles with diorganyl diselenides in the presence of an oxidant like Oxone®.[7][8] This approach generates a highly electrophilic selenium species in situ, which then undergoes electrophilic substitution with the pyrazole.

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Consideration: The reaction is believed to proceed through the oxidative cleavage of the Se-Se bond in the diselenide by Oxone®, generating a reactive electrophilic selenium species.[7] This species then attacks the electron-rich C4 position of the pyrazole ring.

Cyclocondensation Reactions to Form Selenylated Pyrazoles

This strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the selenium moiety or where selenium is introduced during the cyclization process. This is a powerful approach for accessing a wide range of substituted selenium-containing pyrazoles.

a) From α,β-Alkynyl Hydrazones and Phenylselenyl Chloride

A one-pot synthesis of 4-(phenylselanyl)pyrazoles can be achieved by reacting α,β-alkynic aldehydes with hydrazines to form α,β-alkynyl hydrazones in situ. Subsequent treatment with phenylselenyl chloride triggers an electrophilic cyclization to yield the desired 4-selenylated pyrazoles.[1][9]

Reaction Scheme:

Where R¹ and R² are various substituents.

Advantages:

-

This one-pot procedure is efficient and tolerates a broad range of functional groups.[9]

-

It allows for the direct introduction of a phenylselanyl group at the 4-position of the pyrazole ring.

b) Three-Component Synthesis of 3-Selenylated Pyrazolo[1,5-a]pyrimidines

A straightforward protocol for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines involves a three-component reaction of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides, catalyzed by molecular iodine.[10]

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Insight: Iodine plays a dual role in this reaction, catalyzing both the initial cyclization to form the pyrazolo[1,5-a]pyrimidine core and the subsequent C-H selenylation at the 3-position.[10]

Synthesis of Pyrazolyl Selenoethers

Pyrazolyl-containing selenoethers are another important class of selenium-containing pyrazoles. These can be prepared by the reaction of a pyrazole derivative bearing a suitable leaving group with a selenium nucleophile.

A facile method involves the reaction of 1-(2-tosyloxyethyl)-3,5-dimethylpyrazole with sodium selenide generated in situ from elemental selenium and a reducing agent like rongalite (sodium formaldehydesulfoxylate).[11]

Reaction Scheme:

Key Features:

-

This method utilizes inexpensive and stable reagents.[11]

-

The in situ generation of sodium selenide avoids the handling of this highly oxygen-sensitive reagent.

Synthesis of Selenocyanated Pyrazoles

4-Selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using potassium selenocyanate (KSeCN) as the selenocyanogen source and a hypervalent iodine oxidant such as PhICl₂.[12][13][14]

Reaction Scheme:

Plausible Mechanism: The reaction is proposed to involve the in situ generation of the reactive species selenocyanogen chloride (Cl-SeCN) from the reaction of PhICl₂ and KSeCN. This is followed by an electrophilic selenocyanation of the pyrazole ring.[12]

II. Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Selenylated Pyrazoles

| Method | Selenium Source | Key Reagents | Position of Selenylation | Typical Yields | Reference |

| Direct Selenylation | Selenium Dioxide | DMSO | 4 | High | [6] |

| Oxidative Selenylation | Diorganyl Diselenides | Oxone® | 4 | Moderate to Excellent | [7] |

| Cyclocondensation | Phenylselenyl Chloride | α,β-Alkynyl Aldehydes, Hydrazines | 4 | Good to High | [1][9] |

| Oxidative Selenocyanation | Potassium Selenocyanate | PhICl₂ | 4 | Acceptable to Good | [12][13] |

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of Bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide using SeO₂[3]

-

To a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in DMSO (4 mL), add SeO₂ (2 equiv).

-

Stir the reaction mixture at 150 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide.

Protocol 2: Synthesis of 4-(Phenylselanyl)-1,3,5-triphenyl-1H-pyrazole via Electrophilic Cyclization[9]

-

To a solution of 1,3-diphenylprop-2-yn-1-one (1 mmol) in a suitable solvent, add phenylhydrazine (1.1 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the α,β-alkynyl hydrazone.

-

Cool the reaction mixture to 0 °C and add phenylselenyl chloride (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the 4-(phenylselanyl)-1,3,5-triphenyl-1H-pyrazole.

IV. Visualization of Key Methodologies

Diagram 1: General Strategies for Pyrazole Selenylation

Caption: Overview of major synthetic routes to selenium-containing pyrazoles.

Diagram 2: Workflow for the Oxone®-Mediated Synthesis of 4-Organoselanyl-1H-pyrazoles

Caption: Step-by-step workflow for the synthesis of 4-organoselanyl-1H-pyrazoles.

Conclusion

The synthesis of selenium-containing pyrazoles is a dynamic and evolving field of research. The methodologies outlined in this guide, from direct selenylation to elegant cyclocondensation strategies, provide a robust toolkit for chemists to access a diverse array of these promising compounds. The choice of synthetic route should be guided by the desired substitution pattern, available starting materials, and the specific application in mind. As our understanding of the unique properties of organoselenium compounds grows, the development of novel and efficient synthetic methods will continue to be a critical endeavor in the pursuit of new therapeutics and functional materials.

References

-

Facile Synthesis of Pyrazole- and Benzotriazole-Containing Selenoethers. [Link]

-

I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. [Link]

-

Synthesis of 4-Organoselanyl-1H-pyrazoles: Oxone®-Mediated Electrophilic Cyclization of α,β-Alkynyl Hydrazones by Using Diorganyl Diselenides. [Link]

-

New Reaction of 1H-Pyrazoles with Selenium Dioxide: One-Pot Synthesis of Bis(1H-pyrazol-4-yl)selenides. [Link]

-

Reaction scope for the synthesis of 4-organylselanylpyrazoles 4a-l a. [Link]

-

Synthesis of Selenium-Substituted Pyrroles and Pyrazol-3-ones. [Link]

-

The suggested reaction mechanism for formation of thiadiazinopyrimidoselenolopyrazole 12. [Link]

-

Synthetic approach for the preparation of selenolo[2,3‐c]pyrazoles... [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

-

A convenient green synthetic approach to the synthesis of novel bioactive selenolo[2,3‐c]pyrazoles as antibacterial and antifungal agents. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

-

One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. [Link]

-

104332 PDFs | Review articles in PYRAZOLES. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Synthesis and Properties of Pyrazoles. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Elemental Selenium in the Synthesis of Selenaheterocycles. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Facile Synthesis of Pyrazole- and Benzotriazole-Containing Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 13. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

A Quantum Chemical Deep Dive into 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the intricate dance of molecular interactions governs therapeutic efficacy. The ability to predict and understand these interactions at a quantum level is no longer a purely academic exercise; it is a cornerstone of rational drug design. This technical guide is crafted for researchers, medicinal chemists, and drug development professionals who are at the forefront of this scientific endeavor. We will embark on a detailed exploration of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest due to its scaffold's prevalence in pharmacologically active agents. Our journey will be guided by the principles of quantum chemistry, leveraging Density Functional Theory (DFT) to dissect its structural, electronic, and spectroscopic properties. This document is not merely a recitation of data but a narrative of scientific inquiry, designed to provide not only the "what" but, more importantly, the "why" behind the analysis. The insights gleaned from this quantum chemical analysis are pivotal for predicting the molecule's reactivity, stability, and potential as a viable drug candidate.

The Strategic Importance of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

The pyrazole ring system is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of a pyrazole moiety with a furan ring, as seen in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, introduces a unique electronic and structural landscape. The carboxylic acid group further enhances its potential for forming crucial interactions with biological targets. A comprehensive quantum chemical analysis of this molecule is, therefore, not just an academic pursuit but a critical step in understanding its potential for therapeutic applications. By elucidating its fundamental properties, we can make more informed decisions in the design of novel therapeutics based on this promising scaffold.

The Computational Gauntlet: A Self-Validating Methodological Approach

To ensure the scientific integrity of our analysis, we have adopted a computational protocol centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

The Choice of Theoretical Framework: Why B3LYP/6-31G(d)?

The selection of a computational method is a critical decision that directly impacts the accuracy of the results. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen in conjunction with the 6-31G(d) basis set. This combination is widely regarded in the computational chemistry community as providing a good balance between accuracy and computational cost for organic molecules of this size. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the one present in our target molecule. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for correctly modeling the geometry and charge distribution around atoms involved in multiple bonds and lone pairs.

Experimental Workflow: A Step-by-Step Guide to the Quantum Chemical Analysis

The following protocol outlines the systematic approach taken to analyze 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Quantum Chemical Analysis Workflow

-

Molecular Geometry Optimization:

-

The initial 3D structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was built using molecular modeling software.

-

A full geometry optimization was performed using the B3LYP/6-31G(d) level of theory in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

-

Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, a single-point energy calculation was performed to determine the electronic properties.

-

This included the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

-

The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

A Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

Spectroscopic Property Simulations:

-

Vibrational frequencies were calculated to simulate the Fourier-Transform Infrared (FT-IR) spectrum.

-

Nuclear magnetic shieldings were calculated using the Gauge-Independent Atomic Orbital (GIAO) method to simulate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

-

Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level to simulate the UV-Vis absorption spectrum.

-

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis.

Unveiling the Molecular Architecture: Optimized Geometry

The geometry optimization at the B3LYP/6-31G(d) level of theory reveals a planar conformation for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][2] This planarity is a key feature, as it facilitates π-electron delocalization across the furan and pyrazole rings, which in turn influences the molecule's electronic properties and reactivity.

Key Geometric Parameters

The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 |

| C-O (Carboxylic Acid) | 1.36 | |

| O-H (Carboxylic Acid) | 0.97 | |

| C-C (Pyrazole-Furan) | 1.45 | |

| N-N (Pyrazole) | 1.35 | |

| Bond Angle (°) | O-C-O (Carboxylic Acid) | 122.5 |

| C-C-C (Pyrazole-Furan) | 128.7 | |

| C-N-N (Pyrazole) | 108.9 |

Table 1: Selected optimized geometric parameters of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Probing the Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule are paramount in determining its behavior in a biological system. Our analysis provides a detailed picture of the electron distribution and energy levels that govern the reactivity of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals is a critical indicator of a molecule's stability and reactivity.

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.12 |

| HOMO-LUMO Gap (ΔE) | 4.46 |

Table 2: Calculated HOMO, LUMO, and energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

A relatively large HOMO-LUMO gap of 4.46 eV suggests that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possesses high electronic stability and low chemical reactivity.[1] This is a desirable trait for a drug candidate, as it implies a lower likelihood of off-target reactions.

Caption: Energy level diagram of the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the most negative potential (red regions) is localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atom of the carboxylic acid and the hydrogen atom attached to the pyrazole nitrogen, indicating these are the most likely sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with receptor binding sites.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic delocalization within the molecule. The analysis reveals significant hyperconjugative interactions, particularly between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule. Furthermore, the NBO analysis confirms the charge distribution predicted by the MEP map, with the oxygen and nitrogen atoms carrying significant negative charges.

| Atom | Mulliken Charge |

| O (C=O) | -0.58 |

| O (C-OH) | -0.65 |

| N (Pyrazole) | -0.21 |

| N-H (Pyrazole) | -0.45 |

| C (Carboxylic Acid) | +0.75 |

Table 3: Calculated Mulliken atomic charges for selected atoms.

Spectroscopic Fingerprints: A Harmony of Theory and Experiment

The simulated spectra provide a theoretical fingerprint of the molecule that can be used to confirm its identity and structure when compared with experimental data.

Vibrational Analysis (FT-IR)

The calculated FT-IR spectrum shows characteristic vibrational modes that correspond to the functional groups present in the molecule.[1] Key vibrational frequencies include the O-H stretching of the carboxylic acid at approximately 3500 cm⁻¹, the C=O stretching at around 1720 cm⁻¹, and C-N and C-C stretching vibrations within the pyrazole and furan rings in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy

The simulated ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom.[1] The calculated chemical shifts are expected to be in good agreement with experimental data. The proton of the carboxylic acid is predicted to have the highest chemical shift, while the protons on the furan and pyrazole rings will appear in the aromatic region. Similarly, the carbon of the carbonyl group will exhibit the largest ¹³C chemical shift.

Electronic Transitions (UV-Vis)

The TD-DFT calculations predict the electronic absorption spectrum of the molecule. The major absorption bands in the UV-Vis spectrum are attributed to π → π* transitions within the conjugated system of the furan and pyrazole rings.[1] The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.

A Practical Application: Synthesis of the Target Molecule

While this guide focuses on the theoretical analysis, a brief overview of a plausible synthetic route is provided for context.

Protocol 2: Proposed Synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

-

Claisen Condensation: React 2-acetylfuran with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding β-diketone.

-

Cyclization with Hydrazine: Treat the resulting β-diketone with hydrazine hydrate in a suitable solvent such as ethanol. This reaction will lead to the formation of the pyrazole ring.

-

Hydrolysis: The resulting ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Caption: A simplified workflow for the synthesis of the title compound.

Conclusion: From Quantum Insights to Tangible Drug Design Strategies

This in-depth technical guide has provided a comprehensive quantum chemical analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Through the lens of Density Functional Theory, we have elucidated its stable planar geometry, mapped its electronic landscape, and predicted its spectroscopic signatures. The insights gained from the HOMO-LUMO analysis, MEP mapping, and NBO calculations provide a solid foundation for understanding the molecule's reactivity and potential interactions with biological targets. The relatively large HOMO-LUMO gap suggests a stable and less reactive molecule, a favorable characteristic for a drug candidate. The identified nucleophilic and electrophilic sites offer crucial guidance for designing derivatives with enhanced binding affinities. By integrating these theoretical predictions with experimental validation, researchers and drug development professionals can accelerate the discovery and optimization of novel therapeutics based on this promising molecular scaffold.

References

-

Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. [Link][1][2][3]

-

ResearchGate. (n.d.). Optimized structure of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

The Dawn of Pyrazole-Based ALKBH1 Inhibition: A Technical Guide for Drug Discovery

An In-depth Exploration of the Discovery, Mechanism, and Application of Novel Pyrazole Derivatives as Potent ALKBH1 Inhibitors for Therapeutic Intervention

Authored by a Senior Application Scientist

Introduction: The AlkB homolog 1 (ALKBH1), a member of the Fe(II) and α-ketoglutarate-dependent dioxygenase superfamily, has emerged as a critical regulator of epigenetic modifications, primarily through its demethylase activity on N6-methyladenine (6mA) in DNA. Dysregulation of ALKBH1 has been implicated in the pathogenesis of various diseases, most notably in cancer, where it can influence tumorigenesis and drug resistance.[1][2][3] This has positioned ALKBH1 as a compelling therapeutic target for the development of novel anticancer agents. Recently, a new class of potent and selective ALKBH1 inhibitors based on a pyrazole scaffold has been discovered, opening up exciting avenues for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies associated with these pioneering pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic drug discovery.

The Rationale for Targeting ALKBH1 in Oncology

ALKBH1's role as a DNA demethylase makes it a pivotal player in gene regulation. In several cancers, including gastric cancer and glioblastoma, ALKBH1 is overexpressed and its activity is linked to poor prognosis.[2][6] The enzyme's ability to remove the 6mA mark from DNA can lead to the repression of tumor suppressor genes and the activation of oncogenic pathways.

For instance, in gastric cancer , elevated ALKBH1 expression is associated with reduced 6mA levels and has been shown to promote carcinogenesis by disrupting the binding of the transcription factor NRF1, subsequently suppressing the AMP-activated protein kinase (AMPK) signaling pathway and promoting a metabolic shift towards the Warburg effect.[2] In glioblastoma , ALKBH1 has been identified as a critical regulator of glioblastoma stem cell growth and tumorigenesis, with its activity linked to oncogenic pathways such as the hypoxia response.[1][6] Therefore, the development of small molecule inhibitors that can selectively block the catalytic activity of ALKBH1 presents a promising therapeutic strategy to restore normal epigenetic landscapes and impede cancer progression.

The Emergence of Pyrazole Derivatives as Lead Scaffolds

The journey to identify potent and selective ALKBH1 inhibitors has led to the exploration of various chemical scaffolds. Recent breakthroughs have highlighted the 1H-pyrazole-4-carboxylic acid core as a particularly promising starting point.[4] High-throughput screening campaigns and subsequent structure-guided drug design efforts have culminated in the discovery of highly potent pyrazole-based inhibitors, such as compound 29 and its cell-permeable prodrug, 29E , as well as compound 13h .[4][5]

These compounds exhibit impressive inhibitory activity against ALKBH1 in the nanomolar range and demonstrate excellent selectivity over other members of the ALKBH family. The pyrazole scaffold appears to be well-suited for interaction with the active site of ALKBH1, providing a rigid framework for the precise positioning of functional groups that engage in key binding interactions.

Key Experimental Workflows for Inhibitor Characterization

The discovery and validation of pyrazole-based ALKBH1 inhibitors rely on a series of robust biochemical and cellular assays. The following sections detail the core experimental protocols that are central to this process.

High-Throughput Screening and Potency Determination: Fluorescence Polarization (FP) Assay

The initial identification of hit compounds is often achieved through high-throughput screening. A fluorescence polarization (FP) assay is a powerful, homogeneous technique well-suited for this purpose. The principle lies in the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Experimental Workflow: Fluorescence Polarization Assay for ALKBH1

Caption: Workflow of the Fluorescence Polarization Assay for ALKBH1 inhibitor screening.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ALKBH1 protein in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled DNA substrate containing a single 6mA modification (e.g., a 15-mer single-stranded DNA with a 5'-fluorescein (FAM) label).

-

Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO.

-

-

Assay Setup (384-well plate format):

-

To each well, add the assay buffer.

-

Add a fixed concentration of the FAM-labeled DNA substrate (e.g., 10 nM).

-

Add a fixed concentration of ALKBH1 protein (the concentration should be predetermined to give a significant polarization window, e.g., 50 nM).

-

Add the pyrazole inhibitor at various concentrations. Include a DMSO-only control (for maximum polarization) and a no-enzyme control (for minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FAM).

-

-

Data Analysis:

Validating Enzymatic Inhibition: Methylation-Sensitive Restriction Digest Assay

To confirm that the inhibitors block the demethylase activity of ALKBH1, a methylation-sensitive restriction digest assay is employed. This assay relies on a restriction enzyme that can only cleave a specific DNA sequence when it is unmethylated.

Experimental Workflow: Methylation-Sensitive Restriction Digest Assay

Caption: Workflow of the Methylation-Sensitive Restriction Digest Assay.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, ALKBH1 enzyme, the pyrazole inhibitor at various concentrations, and the necessary cofactors (Fe(II) and α-ketoglutarate).

-

Initiate the demethylation reaction by adding a single-stranded DNA oligonucleotide substrate containing a 6mA modification within a specific restriction site (e.g., a GATC site for DpnII).

-

-

Demethylation Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Enzyme Inactivation and Annealing:

-

Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).

-

Add the complementary DNA strand to the reaction mixture and anneal to form double-stranded DNA.

-

-

Restriction Digest:

-

Add the methylation-sensitive restriction enzyme (e.g., DpnII) and its corresponding buffer to the annealed DNA.

-

Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C) for a sufficient time to ensure complete digestion.

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis. The presence of uncleaved, full-length DNA indicates inhibition of ALKBH1, while cleaved DNA fragments signify ALKBH1 activity.

-

Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.[9][10]

-

Unraveling the Mechanism of Action: Structural Insights into Pyrazole Binding

A deep understanding of how these pyrazole inhibitors interact with the ALKBH1 active site is crucial for further optimization and the design of next-generation inhibitors. Co-crystallization studies of ALKBH1 in complex with potent pyrazole inhibitors, such as 13h , have provided invaluable atomic-level details of the binding mode.

These studies reveal that the pyrazole core sits within the α-ketoglutarate binding pocket, with the carboxylate group of the inhibitor chelating the active site Fe(II) ion and forming hydrogen bonds with key active site residues. The substituted phenyl ring of the pyrazole scaffold often extends into a hydrophobic pocket, making crucial van der Waals contacts that contribute to the high affinity of these inhibitors.[11]

Visualizing the Binding Interaction

Caption: Schematic of the binding interactions of a pyrazole inhibitor within the ALKBH1 active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modifications of the initial pyrazole hits have been instrumental in elucidating the structure-activity relationship (SAR) and driving lead optimization. Key findings from these studies include:

-

The Carboxylic Acid is Essential: The 4-carboxylic acid moiety on the pyrazole ring is critical for activity, as it directly interacts with the catalytic iron center.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly impact potency and selectivity. Electron-withdrawing or -donating groups at specific positions can enhance binding affinity.

-

Improving Cellular Permeability: The carboxylic acid group, while crucial for binding, can limit cell permeability. The development of prodrugs, such as the ethyl ester 29E , has successfully addressed this issue, leading to improved cellular activity.[4]

Data Summary: Inhibitory Potency of Lead Pyrazole Derivatives

| Compound | ALKBH1 IC50 (FP Assay) | ALKBH1 IC50 (Enzymatic Assay) | Notes |

| 29 | 0.031 µM | 2.62 µM | Potent inhibitor with poor cell permeability.[4] |

| 29E | - | - | Prodrug of 29 with enhanced cellular activity.[4] |

| 13h | 0.026 µM | 1.39 µM | Potent and selective inhibitor with a determined co-crystal structure.[5] |

Future Directions and Conclusion